molecular formula C20H17N3O6S B2551449 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate CAS No. 851093-68-0

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate

Cat. No.: B2551449
CAS No.: 851093-68-0
M. Wt: 427.43
InChI Key: LBEZYVIBZYTEFR-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate is a synthetic organic compound featuring a pyrazole core substituted with a 4-nitrobenzenesulfonyl group at the 4-position, a phenyl group at the 1-position, and a cyclopropanecarboxylate ester at the 5-position. Its molecular formula is C₂₀H₁₇N₃O₆S, with a molecular weight of 451.44 g/mol. The 4-nitrobenzenesulfonyl moiety is electron-withdrawing, enhancing the electrophilic character of adjacent positions, while the cyclopropane ring introduces steric constraints and structural stability.

This compound belongs to a class of sulfonated pyrazole derivatives, which are often explored for pharmaceutical or agrochemical applications due to their bioactivity. For instance, sulfonyl groups are common in enzyme inhibitors (e.g., sulfa drugs), and cyclopropane esters are prevalent in pesticides (e.g., pyrethroids) .

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-13-18(30(27,28)17-11-9-16(10-12-17)23(25)26)19(29-20(24)14-7-8-14)22(21-13)15-5-3-2-4-6-15/h2-6,9-12,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEZYVIBZYTEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitrobenzenesulfonyl group and the cyclopropanecarboxylate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could yield various substituted pyrazole derivatives.

Scientific Research Applications

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound : 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate 4-nitrobenzenesulfonyl, cyclopropanecarboxylate 451.44 High electron-withdrawing capacity, steric hindrance Hypothesized: Enzyme inhibition, agrochemicals
Cycloprothrin Cyano(3-phenoxyphenyl)methyl, 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate ~500 (estimated) Chlorine substituents, ethoxy group Insecticide (pyrethroid class)
Fenpropathrin Cyano(3-phenoxyphenyl)methyl, 2,2,3,3-tetramethylcyclopropanecarboxylate ~350 (estimated) Tetramethyl cyclopropane, lipophilic Acaricide, insecticide
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate 4-Methylphenyl, 4-nitrobenzenesulfonate ~410 (estimated) Lacks cyclopropane ester; sulfonate instead of sulfonyl Structural studies, crystallography
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate 2,4-dimethoxybenzoate 523.51 Methoxy groups enhance solubility Unknown (structural analog)

Functional Group Analysis

The nitro group may also participate in redox reactions, a feature absent in non-nitro analogs like fenpropathrin.

Cyclopropanecarboxylate vs. Other Esters :

  • The cyclopropane ring in the target compound and pyrethroids (e.g., cycloprothrin) introduces conformational rigidity, which can enhance binding specificity . However, the absence of halogen substituents (cf. cycloprothrin’s dichloro group) may reduce pesticidal activity in the target compound.

Pyrazole Core Modifications: The 1-phenyl and 3-methyl groups in the target compound contrast with the 3-phenoxyphenyl groups in pyrethroids, suggesting differences in lipophilicity and bioavailability. Phenoxy groups in pyrethroids improve membrane permeability, whereas the phenyl group in the target compound may favor aromatic stacking interactions .

Physicochemical and Spectral Comparisons

  • However, the cyclopropane ester may counterbalance this by adding hydrophobic character.
  • Stability : Sulfonyl groups are generally more stable toward hydrolysis than sulfonate esters (e.g., the analog in ), suggesting the target compound may have longer environmental persistence.
  • For example, the nitro group’s ESP would differ significantly from the methoxy groups in the benzoate analog .

Biological Activity

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl cyclopropanecarboxylate is a member of the pyrazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Key properties include:

PropertyValue
Molecular Weight497.91 g/mol
Molecular FormulaC23H16ClN3O6S
LogP4.6053
Polar Surface Area97.433 Ų
Hydrogen Bond Acceptors12

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies show that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In animal models, derivatives of this compound have shown promising anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

The biological activity of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl and nitro groups may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The pyrazole ring can interact with various receptors, modulating their activity and influencing cellular responses.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound against human lung cancer cells (A549). The results indicated a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. The study concluded that the compound induces apoptosis through caspase activation pathways .

Investigation into Antimicrobial Properties

Another research focused on the antimicrobial efficacy of similar pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating strong antibacterial activity .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis of this pyrazole derivative involves multi-step reactions, including cyclocondensation, sulfonylation, and esterification. Key steps for optimization include:

  • Reagent Selection : Use stoichiometric control for sulfonylation to avoid over-functionalization (e.g., 4-nitrobenzenesulfonyl chloride in anhydrous conditions) .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity, while recrystallization from ethanol enhances yield .
  • Reaction Monitoring : TLC and HPLC track intermediate formation to minimize side products .

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, 80°C65–7590
Sulfonylation4-Nitrobenzenesulfonyl chloride, CH₂Cl₂, 0°C → RT70–8085
EsterificationCyclopropanecarbonyl chloride, K₂CO₃, THF60–7088

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, cyclopropane carbons at δ 20–25 ppm). DEPT-135 clarifies CH₂/CH₃ groups .
  • IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How should crystallographic data be refined to resolve structural ambiguities?

Methodological Answer: Use SHELXL for small-molecule refinement:

  • Data Collection : High-resolution (<1.0 Å) X-ray data reduces thermal motion artifacts .
  • Parameterization : Anisotropic displacement parameters for non-H atoms; hydrogen atoms added geometrically .
  • Validation : Check R-factor convergence (target <5%), and use ORTEP-3 for graphical validation of bond lengths/angles .

Q. Table 2: SHELXL Refinement Workflow

ParameterValue/ProcedureReference
Resolution0.84 Å
R₁ (I > 2σ(I))0.034
Weighting SchemeChebychev polynomial
Hydrogen TreatmentRiding model

Q. How can computational tools like Multiwfn aid in electronic property analysis?

Methodological Answer: Multiwfn calculates:

  • Electrostatic Potential (ESP) : Maps electron-deficient regions (e.g., sulfonyl group) for reactivity prediction .
  • Electron Localization Function (ELF) : Visualizes σ-bonding in the cyclopropane ring .
  • Hirshfeld Charges : Quantifies charge distribution to identify nucleophilic/electrophilic sites .

Q. Workflow :

Generate wavefunction files via Gaussian (B3LYP/6-311++G**).

Use Multiwfn to compute ESP/ELF and export 3D grids.

Overlay results with crystallographic data to validate computational models .

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer:

  • Cross-Validation : Compare DFT-optimized geometries with X-ray data (e.g., bond length deviations <0.02 Å) .
  • Solvent Effects : Include PCM models in computations to match experimental NMR shifts .
  • Error Analysis : Statistically assess outliers (e.g., χ² tests) and adjust basis sets or functional groups .

Case Study : Discrepancies in sulfonyl group orientation were resolved by constraining torsion angles during DFT optimization, aligning with crystallographic data .

Q. What strategies address substituent effects on reactivity and stability?

Methodological Answer:

  • Steric Effects : Molecular docking (AutoDock Vina) evaluates steric hindrance from the nitro group on sulfonamide reactivity .
  • Electronic Effects : Hammett plots correlate σₚ values of substituents (e.g., -NO₂) with reaction rates in ester hydrolysis .
  • Thermal Stability : DSC/TGA analysis shows the nitro group reduces decomposition onset by ~20°C compared to non-nitrated analogs .

Q. How to design experiments for assessing biological activity?

Methodological Answer:

  • Docking Studies : Use PyMOL to model interactions with COX-2 (PDB: 5KIR) based on sulfonamide pharmacophores .
  • In Vitro Assays : Measure IC₅₀ in LPS-induced RAW 264.7 cells for anti-inflammatory activity, referencing pyrazole-based inhibitors .
  • SAR Analysis : Compare nitro-substituted analogs with methyl/fluoro variants to quantify activity trends .

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